molecular formula C18H26N2O B1525964 3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile CAS No. 1306548-98-0

3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile

Cat. No. B1525964
M. Wt: 286.4 g/mol
InChI Key: FVZBJSUKSHPOAN-UHFFFAOYSA-N
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Description

3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile (also known as CP-CMP) is a small molecule that has been widely studied due to its potential applications in various scientific research areas. CP-CMP is an organonitrile compound that has been studied for its ability to act as a ligand for a variety of biological receptors. It has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, for drug discovery and development, and for studying the mechanisms of drug action.

Scientific Research Applications

Mechanism of Action and Catalytic Applications

Mechanism of Oxygenation in Phenol Derivatives Studies on cyclopropyl derivatives of phenol, such as 2,6-di-tert-butylphenol, have been conducted to investigate the mechanism of base-catalyzed autooxidation. These studies reveal that the phenolate ion's one-electron reduction of molecular oxygen produces key intermediates, offering insights into the oxidation processes relevant to similar compounds (Lee et al., 2005).

Catalytic Alkylation and Cross-Coupling The catalytic activity of iron(III) amine-bis(phenolate) complexes in the alkylation of aryl Grignard reagents showcases the potential for similar structures to act as catalysts in organic synthesis. These complexes facilitate C-C cross-coupling reactions, indicating that similar nitrile and cyclopropylamino compounds might be applicable in catalysis (Qian et al., 2011).

Antioxidant Properties and Stability

Antioxidant Activity and Molecular Stability Investigations into the antioxidant properties of compounds like 2,6-di-tert-butylphenol provide a foundation for understanding how similar structures could serve as antioxidants. These studies often focus on the mechanisms by which these compounds inhibit oxidation processes, which is crucial for applications in materials science and biochemistry (Lucarini et al., 2001).

Analytical and Detection Methods

Determination in Packaging Materials Research on the determination of antioxidants in food and drug packaging materials using gas chromatography highlights the importance of analytical methods in identifying and quantifying similar compounds. This research is vital for ensuring the safety and stability of packaging materials (Zhang Hui, 2013).

properties

IUPAC Name

3-(2-tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-13-6-9-15(17(2,3)4)16(10-13)21-12-18(5,11-19)20-14-7-8-14/h6,9-10,14,20H,7-8,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBJSUKSHPOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(C)(C#N)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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